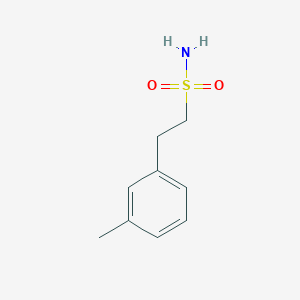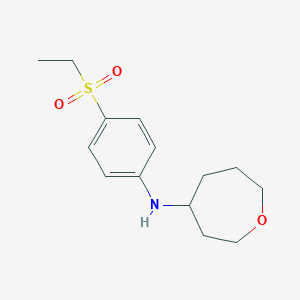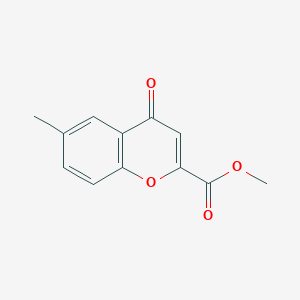
2-(3-Methylphenyl)ethane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylphenyl)ethane-1-sulfonamide, also known as MPEs, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is a sulfonamide derivative that has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 2-(3-Methylphenyl)ethane-1-sulfonamide is not fully understood. However, studies have shown that 2-(3-Methylphenyl)ethane-1-sulfonamide may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial cell growth and division. In addition, 2-(3-Methylphenyl)ethane-1-sulfonamide may inhibit the activity of enzymes involved in cancer cell growth and division, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
2-(3-Methylphenyl)ethane-1-sulfonamide have been shown to have a range of biochemical and physiological effects. Studies have shown that 2-(3-Methylphenyl)ethane-1-sulfonamide can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial cell growth and division. In addition, 2-(3-Methylphenyl)ethane-1-sulfonamide have been shown to inhibit the activity of enzymes involved in cancer cell growth and division, leading to the inhibition of tumor growth. 2-(3-Methylphenyl)ethane-1-sulfonamide have also been shown to have anti-inflammatory effects, reducing inflammation in animal models.
実験室実験の利点と制限
2-(3-Methylphenyl)ethane-1-sulfonamide have several advantages for lab experiments. They are relatively easy to synthesize, and their antimicrobial, antitumor, and anti-inflammatory activities make them useful for a range of experiments. However, 2-(3-Methylphenyl)ethane-1-sulfonamide also have some limitations. Their mechanism of action is not fully understood, and their potential toxicity and side effects are not well characterized.
将来の方向性
There are several future directions for research on 2-(3-Methylphenyl)ethane-1-sulfonamide. One area of research could focus on further elucidating the mechanism of action of 2-(3-Methylphenyl)ethane-1-sulfonamide, particularly with respect to their antimicrobial and antitumor activities. Another area of research could focus on characterizing the potential toxicity and side effects of 2-(3-Methylphenyl)ethane-1-sulfonamide, particularly with respect to their use in humans. Additionally, research could focus on developing new derivatives of 2-(3-Methylphenyl)ethane-1-sulfonamide with improved activity and specificity. Finally, research could focus on exploring the potential applications of 2-(3-Methylphenyl)ethane-1-sulfonamide in other fields, such as materials science or environmental science.
合成法
2-(3-Methylphenyl)ethane-1-sulfonamide can be synthesized using different methods, including the reaction of 3-methylbenzenesulfonyl chloride with ethylmagnesium bromide, or the reaction of 3-methylbenzenesulfonyl chloride with 2-aminoethyl ether. The reaction of 3-methylbenzenesulfonyl chloride with ethylmagnesium bromide is a two-step process that involves the formation of a Grignard reagent, which is then reacted with the sulfonyl chloride to yield 2-(3-Methylphenyl)ethane-1-sulfonamide. The reaction of 3-methylbenzenesulfonyl chloride with 2-aminoethyl ether is a one-step process that yields 2-(3-Methylphenyl)ethane-1-sulfonamide directly.
科学的研究の応用
2-(3-Methylphenyl)ethane-1-sulfonamide have been studied for their potential applications in medicinal chemistry and pharmacology. Studies have shown that 2-(3-Methylphenyl)ethane-1-sulfonamide have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. 2-(3-Methylphenyl)ethane-1-sulfonamide have also been studied for their potential as antitumor agents, as they have been shown to inhibit the growth of cancer cells in vitro. In addition, 2-(3-Methylphenyl)ethane-1-sulfonamide have been studied for their potential as anti-inflammatory agents, as they have been shown to reduce inflammation in animal models.
特性
IUPAC Name |
2-(3-methylphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-8-3-2-4-9(7-8)5-6-13(10,11)12/h2-4,7H,5-6H2,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCQWMMGIKJEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(m-Tolyl)ethane-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-methoxyphenyl)methyl]oxepan-4-amine](/img/structure/B7595775.png)
![N-[(2-methylphenyl)methyl]oxepan-4-amine](/img/structure/B7595779.png)

![4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B7595804.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide](/img/structure/B7595816.png)
![2-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7595824.png)
![3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione](/img/structure/B7595840.png)

![2-Ethyl-4-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B7595850.png)


![[3-(2-Aminoethyl)phenyl]methanol hydrochloride](/img/structure/B7595867.png)
![2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7595876.png)